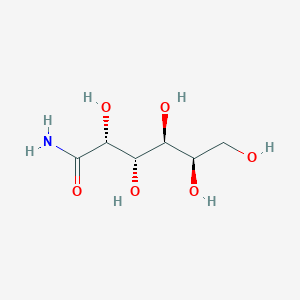
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide is a complex organic compound characterized by its five hydroxyl groups attached to a six-carbon backbone. This compound is a derivative of hexose sugars and is known for its significant role in various biochemical pathways and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide typically involves the oxidation of corresponding hexose sugars followed by amide formation. One common method involves the use of D-glucose as a starting material, which undergoes oxidation to form the corresponding hexonic acid. This acid is then converted to its amide form under controlled conditions using reagents like ammonia or amines .
Industrial Production Methods
Industrial production of this compound often employs biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are used to convert glucose into the desired compound through enzymatic pathways. This method is favored for its efficiency and eco-friendliness .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions
Major Products
The major products formed from these reactions include various derivatives like hexonic acids, hexanols, and substituted hexanamide compounds .
Aplicaciones Científicas De Investigación
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in metabolic pathways and is used in studies related to carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses
Mecanismo De Acción
The mechanism of action of (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide involves its interaction with various enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways like glycolysis and the pentose phosphate pathway. The compound’s hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal: A closely related compound with an aldehyde group instead of an amide group.
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate: Another similar compound with additional hydroxyl groups and a complex ester structure.
Uniqueness
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide is unique due to its amide functional group, which imparts distinct chemical properties and reactivity compared to its aldehyde and ester counterparts. This uniqueness makes it valuable in specific biochemical and industrial applications .
Propiedades
Fórmula molecular |
C6H13NO6 |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C6H13NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h2-5,8-12H,1H2,(H2,7,13)/t2-,3+,4+,5-/m1/s1 |
Clave InChI |
JCZPMGDSEAFWDY-MGCNEYSASA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)N)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(=O)N)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]-](/img/structure/B15279607.png)
![2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol](/img/structure/B15279613.png)
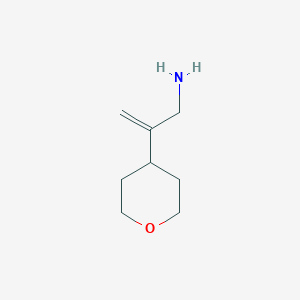
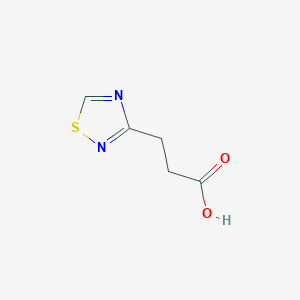
![7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15279641.png)
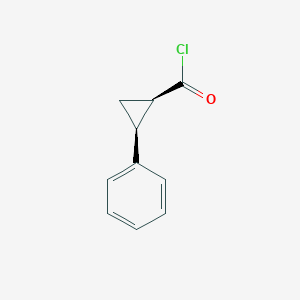
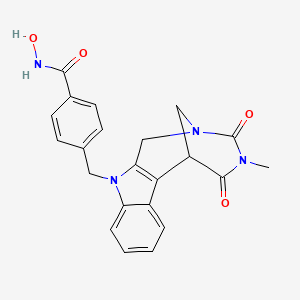
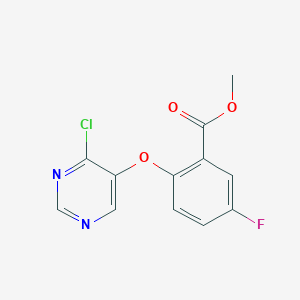
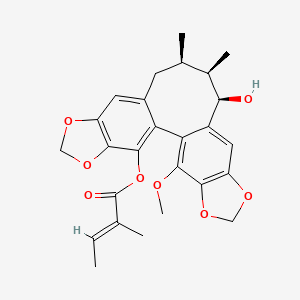
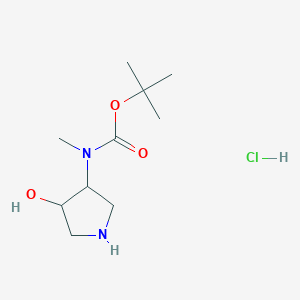
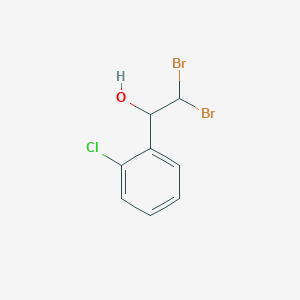
![Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)

